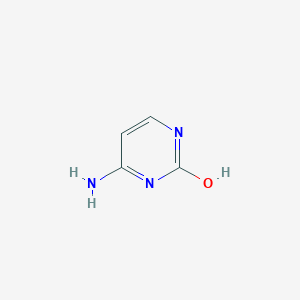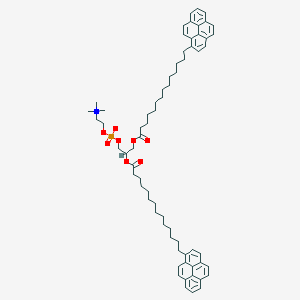
Dipypc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipypc is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Dipypc is a short form for 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, which is a phospholipid molecule. It is a synthetic analogue of phosphatidylcholine, which is a naturally occurring phospholipid in the human body.
作用機序
Dipypc interacts with biological membranes by inserting itself into the lipid bilayer. The octadecyl chains of Dipypc interact with the hydrophobic region of the lipid bilayer, while the polar head group interacts with the hydrophilic region of the membrane. This interaction results in the stabilization of the lipid bilayer and alteration of its physical properties.
生化学的および生理学的効果
Dipypc has been shown to have various biochemical and physiological effects. It has been shown to increase the fluidity and permeability of lipid bilayers. Dipypc has also been shown to inhibit the activity of phospholipase A2, which is an enzyme involved in the breakdown of phospholipids in the cell membrane. Furthermore, Dipypc has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
Dipypc has several advantages and limitations for lab experiments. One advantage is that it is a synthetic analogue of a naturally occurring phospholipid, which makes it easier to study the structure and function of biological membranes. Dipypc is also stable and can be easily synthesized in large quantities. However, one limitation is that Dipypc is not found in nature, which limits its applicability to biological systems.
将来の方向性
There are several future directions for the study of Dipypc. One direction is the development of new biosensors using Dipypc as a surfactant. Another direction is the study of the effects of Dipypc on the permeability and fluidity of lipid bilayers. Furthermore, the study of the interaction between Dipypc and other membrane components can provide insights into the structure and function of biological membranes.
合成法
Dipypc is synthesized by a chemical reaction between octadecylamine and glycerophosphorylcholine. The reaction results in the formation of a phospholipid molecule with two octadecyl chains attached to the glycerol backbone.
科学的研究の応用
Dipypc has been extensively studied for its potential applications in various scientific fields. It has been used as a model membrane component for studying the structure and function of biological membranes. Dipypc has also been used as a surfactant in the preparation of liposomes, which are used as drug delivery vehicles. Furthermore, Dipypc has been used in the development of biosensors for detecting various biomolecules.
特性
CAS番号 |
133304-92-4 |
|---|---|
製品名 |
Dipypc |
分子式 |
C68H88NO8P |
分子量 |
1078.4 g/mol |
IUPAC名 |
2,3-bis(14-pyren-1-yltetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C68H88NO8P/c1-69(2,3)48-49-75-78(72,73)76-51-60(77-64(71)35-25-21-17-13-9-5-7-11-15-19-23-29-53-37-39-59-43-41-55-31-27-33-57-45-47-62(53)68(59)66(55)57)50-74-63(70)34-24-20-16-12-8-4-6-10-14-18-22-28-52-36-38-58-42-40-54-30-26-32-56-44-46-61(52)67(58)65(54)56/h26-27,30-33,36-47,60H,4-25,28-29,34-35,48-51H2,1-3H3 |
InChIキー |
XFHNRMZHGXJUMU-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
正規SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
同義語 |
di-(1'-pyrenemyristoyl)phosphatidylcholine dipyPC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



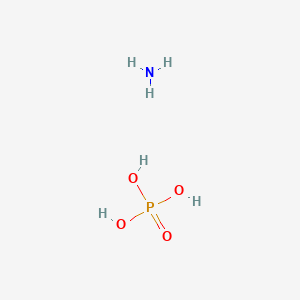

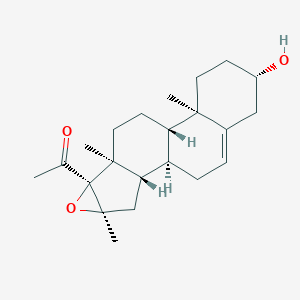
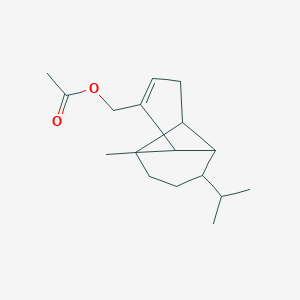
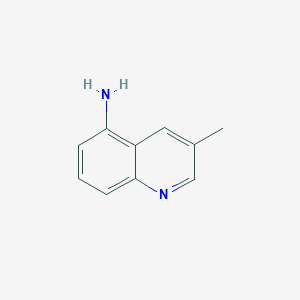
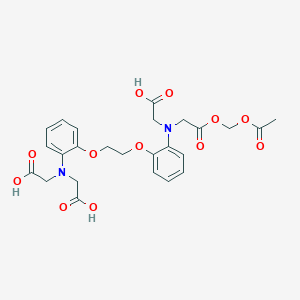
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
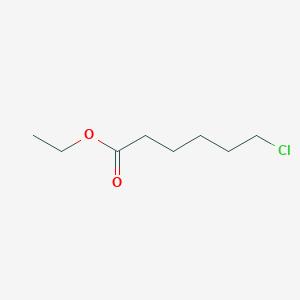
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)
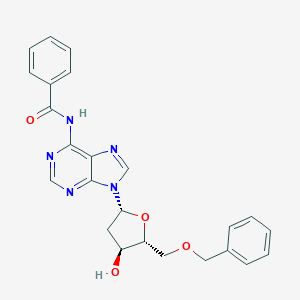
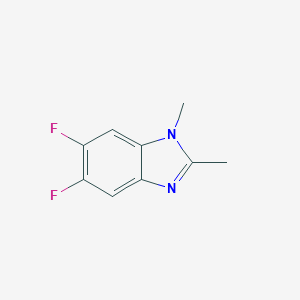
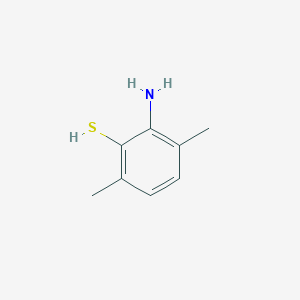
![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
